3-Dechloro Sertraline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

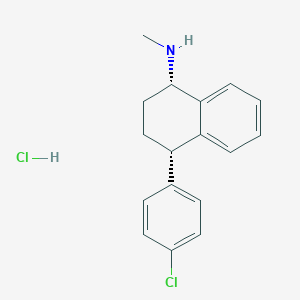

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTILPEMKUQBCMU-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712362 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79646-00-7 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 3-Dechloro Sertraline Hydrochloride: A Strategic Pathway for Researchers

An In-depth Technical Guide:

Abstract

Sertraline Hydrochloride, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] Its chemical structure features two chiral centers and a 3,4-dichlorinated phenyl moiety. The synthesis and analysis of its analogs and related impurities are of significant interest to the pharmaceutical and medicinal chemistry communities for understanding structure-activity relationships and ensuring drug purity. This guide provides a comprehensive, in-depth technical overview of a viable synthetic pathway for 3-Dechloro Sertraline Hydrochloride, an analog where the chlorine atom at the 3-position of the phenyl ring is absent. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative grounded in established chemical principles, field-proven insights from analogous syntheses, and robust citations.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound logically follows the well-established manufacturing pathways for Sertraline itself.[2][3] The core challenge lies in constructing the tetralone skeleton with the desired monochlorinated phenyl group at the C4 position and subsequently establishing the correct cis-(1S, 4S) stereochemistry of the two chiral centers.

Our retrosynthetic analysis begins by disconnecting the final hydrochloride salt to the free base. The crucial cis-(1S, 4S) amine is obtained via optical resolution of the racemic cis-amine. This racemate is, in turn, formed through the diastereoselective reduction of an N-methyl imine intermediate. This imine is synthesized from the key building block: 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one . This monochlorinated tetralone is the foundational difference from a standard Sertraline synthesis and can be constructed via a Friedel-Crafts reaction.

Caption: Retrosynthetic analysis for this compound.

Synthesis of the Key Intermediate: 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

The cornerstone of this synthesis is the preparation of the monochlorinated tetralone analog. This is achieved via a Friedel-Crafts reaction, a robust and scalable method for forming C-C bonds with aromatic rings. In a procedure analogous to those used for the dichlorinated counterpart[4][5], α-naphthol is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through an initial acylation followed by an intramolecular cyclization and subsequent reduction/rearrangement steps to yield the desired tetralone.

Experimental Protocol 2.1: Friedel-Crafts Acylation and Cyclization

This protocol is adapted from established methods for synthesizing related 4-aryl-tetralones.[6]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add anhydrous 1,2-dichloroethane as the solvent.

-

Lewis Acid Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.

-

Acylating Agent: In a separate flask, dissolve 4-chlorobenzoyl chloride in 1,2-dichloroethane and add this solution dropwise to the stirred AlCl₃ suspension.

-

Substrate Addition: After the formation of the acylium ion complex, slowly add a solution of α-naphthol in 1,2-dichloroethane to the reaction mixture.

-

Reaction: Once the addition is complete, remove the ice bath and heat the mixture to 60-65°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the consumption of α-naphthol is complete.[6]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.

| Reagent/Parameter | Molar Ratio (vs. α-Naphthol) | Key Considerations |

| α-Naphthol | 1.0 eq | Ensure high purity starting material. |

| 4-Chlorobenzoyl Chloride | 1.1 eq | Slight excess ensures complete reaction. |

| Aluminum Chloride (AlCl₃) | 2.5 - 3.0 eq | Must be anhydrous; added slowly to control exotherm. |

| Solvent | Anhydrous 1,2-Dichloroethane | Must be dry to prevent catalyst deactivation. |

| Temperature | 60-65°C | Balances reaction rate and potential side reactions. |

| Typical Yield | 55-70% | Dependent on reaction scale and purity of reagents. |

The Core Pathway: From Tetralone to Racemic Amine

With the key tetralone intermediate in hand, the subsequent steps focus on introducing the aminomethyl group and establishing the critical cis stereochemistry. This is typically achieved through a reductive amination process.

Step 3.1: Imine Formation

The tetralone is condensed with methylamine to form the corresponding N-methyl imine (a Schiff base). This reaction is generally straightforward and driven to completion by removing the water formed as a byproduct.

Experimental Protocol 3.1.1: N-Methyl Imine Synthesis

-

Reaction Setup: Charge a reaction vessel with 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, methanol, and a solution of methylamine in methanol (e.g., 30% w/w).[4]

-

Catalysis: Add a catalytic amount of an acid, such as formic acid or titanium(IV) chloride, to facilitate the reaction.[5]

-

Reaction Conditions: Stir the mixture at room temperature for 18-24 hours. The progress can be monitored by TLC or GC until the starting tetralone is consumed.

-

Isolation: Upon completion, the imine can often be isolated by concentrating the reaction mixture and crystallizing the product from a suitable solvent like ethanol. In many industrial processes, the crude imine solution is carried forward directly to the next step without isolation.[7]

Step 3.2: Diastereoselective Reduction

This is the most critical step for establishing the relative stereochemistry. The reduction of the imine can lead to both cis and trans isomers. For Sertraline and its analogs, the cis isomer is the therapeutically active form. Catalytic hydrogenation is the preferred method as it generally provides a favorable diastereomeric ratio.

The choice of catalyst and solvent significantly influences the cis:trans ratio. Palladium on carbon (Pd/C) is a widely used catalyst that provides good selectivity for the cis product.[7][8] The hydrogenation is believed to occur from the less sterically hindered face of the imine intermediate, which is adsorbed onto the catalyst surface.

Experimental Protocol 3.2.1: Catalytic Hydrogenation

-

Setup: In a suitable hydrogenation reactor (e.g., a Parr shaker), combine the N-methyl imine intermediate, a solvent such as methanol or toluene, and a 5% Pd/C catalyst.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2-5 kg/cm ².[9]

-

Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: The filtrate contains a mixture of the cis and trans racemic amines. The typical ratio achieved is approximately 85:15 to 95:5 in favor of the desired cis isomer.[10] The solvent can be removed under reduced pressure to yield the crude amine mixture.

Step 3.3: Isolation of the cis-(±)-Racemate

The trans isomer must be removed to proceed with the desired racemate. This is often accomplished by fractional crystallization. The hydrochloride salts of the cis and trans isomers exhibit different solubilities, allowing for efficient separation.

-

Salt Formation: Dissolve the crude amine mixture in a suitable solvent like n-butanol or ethyl acetate.

-

Acidification: Slowly add concentrated hydrochloric acid while stirring. The hydrochloride salt of the cis racemate will preferentially precipitate.[7]

-

Crystallization & Filtration: Cool the mixture to 0-5°C to maximize precipitation. Filter the solid, wash with cold solvent, and dry under vacuum to yield the pure cis-(±)-4-(4-chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalen-1-amine hydrochloride.

Optical Resolution and Final Product Formation

The final stage of the synthesis involves separating the two enantiomers of the cis-racemate to isolate the desired (1S, 4S) isomer.

Experimental Protocol 4.1: Chiral Resolution

-

Free Base Liberation: Suspend the racemic cis-hydrochloride salt in a mixture of water and an organic solvent (e.g., dichloromethane). Basify the mixture with an aqueous solution of sodium hydroxide to a pH > 10. Separate the organic layer, dry it, and concentrate to obtain the racemic cis-free base.

-

Diastereomeric Salt Formation: Dissolve the free base in a warm solvent like ethanol. In a separate container, dissolve 0.5 molar equivalents of a chiral resolving agent, typically D-(-)-mandelic acid, in the same solvent.[5][11]

-

Crystallization: Add the D-mandelic acid solution to the free base solution. The D-sertraline mandelate salt, corresponding to the (1S, 4S) enantiomer, is less soluble and will selectively crystallize upon cooling.

-

Isolation and Recrystallization: Filter the diastereomeric salt and perform one or two recrystallizations from fresh ethanol to achieve high enantiomeric purity (>99% e.e.).[12]

Experimental Protocol 4.2: Final Salt Formation

-

Liberate Final Free Base: Convert the purified D-mandelate salt back to the free base using the same procedure as in step 4.1.1.

-

Form Hydrochloride Salt: Dissolve the purified (1S, 4S)-free base in a suitable solvent like ethyl acetate or isopropanol. Add a stoichiometric amount of hydrogen chloride (either as a gas or a solution in isopropanol).[13]

-

Isolation: The final product, (1S, 4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (this compound), will precipitate. Filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum.

Synthesis Pathway Visualization

The complete forward synthesis is summarized in the following diagram.

Caption: Forward synthesis pathway for this compound.

References

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103524354A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 8. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]

- 9. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 10. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of chiral sertraline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Dechloro Sertraline Hydrochloride chemical properties

An In-depth Technical Guide to 3-Dechloro Sertraline Hydrochloride: Synthesis, Characterization, and Analytical Considerations

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 79646-00-7), a critical process-related impurity and metabolite of the selective serotonin reuptake inhibitor (SSRI), Sertraline. Intended for researchers, analytical scientists, and drug development professionals, this document synthesizes available data on the physicochemical properties, synthesis, and analytical control of this compound. Given its status as a reference standard, this guide emphasizes the rationale behind analytical method development and characterization, providing field-proven insights into its management as a pharmaceutical impurity.

Introduction: The Significance of 3-Dechloro Sertraline in Pharmaceutical Analysis

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a widely prescribed antidepressant.[1][2] The stringent regulatory landscape for pharmaceuticals mandates the identification, quantification, and control of any impurities present in the final active pharmaceutical ingredient (API). This compound, where the chlorine atom at the 3-position of the phenyl ring is absent, is a known potential impurity that can arise during the synthesis of Sertraline.[3] Its structural similarity to the parent drug necessitates robust analytical methods to ensure its level is maintained below regulatory thresholds. This guide serves to consolidate the technical knowledge required for its effective management.

Chemical and Physical Properties

The fundamental identity and properties of this compound are summarized below. This data is essential for the development of analytical methods, as it informs choices regarding solvents, detection techniques, and chromatographic conditions.

| Property | Value | Source(s) |

| Chemical Name | (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [3][4][5] |

| Synonyms | Sertraline 4-Chlorophenyl Analog; 3-Deschloro Sertraline HCl; Sertraline Impurity C | [3][6] |

| CAS Number | 79646-00-7 | [3][5][7] |

| Molecular Formula | C₁₇H₁₉Cl₂N | [5][7][8][] |

| Molecular Weight | 308.25 g/mol | [5][7][8][] |

| Appearance | White Solid | [] |

| Melting Point | 115-157°C | [] |

| Solubility | Soluble in Chloroform, Methanol | [] |

Note: The wide melting point range reported commercially suggests that it may be dependent on the polymorphic form or purity of the reference standard.

Synthesis and Formation

3-Dechloro Sertraline is primarily formed as a process-related impurity during Sertraline synthesis. Its origin can typically be traced back to impurities within the starting materials. Specifically, the presence of a mono-chlorinated precursor alongside the di-chlorinated starting material required for Sertraline will result in the formation of this analog.

Conceptual Synthesis Protocol for Reference Standard

The intentional synthesis of this compound for use as a reference standard is not extensively detailed in public literature. However, a logical synthetic route can be extrapolated from the established synthesis of Sertraline itself. The key adaptation is the use of a mono-substituted starting material.

Workflow: Conceptual Synthesis of 3-Dechloro Sertraline HCl

Caption: Conceptual workflow for the synthesis of 3-Dechloro Sertraline HCl.

Causality Behind Experimental Choices:

-

Condensation: The reaction between the tetralone precursor and monomethylamine forms a Schiff base (imine). This is a standard transformation for introducing the N-methyl group. The use of a dehydrating agent like titanium tetrachloride (TiCl₄) or molecular sieves drives the equilibrium towards the imine product by removing water.[10]

-

Catalytic Hydrogenation: The reduction of the imine intermediate is the critical step for establishing the stereochemistry. Using a palladium on carbon (Pd/C) catalyst typically results in the preferential formation of the cis isomer, which is the desired configuration for Sertraline and its analogs.[10]

-

Chiral Resolution: The hydrogenation step produces a racemic mixture of the cis enantiomers. A chiral acid, such as D-(-)-mandelic acid, is used to form diastereomeric salts. Due to different physical properties (like solubility), the desired (1S,4S) diastereomer can be selectively crystallized and isolated.

-

Salt Formation: The resolved free base is then treated with hydrochloric acid to yield the final, stable hydrochloride salt, which is the common form for pharmaceutical use and reference standards.

Spectroscopic and Chromatographic Characterization

As a pharmaceutical reference standard, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound are proprietary to commercial suppliers, this section outlines the expected results and the rationale for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Proton NMR is used to confirm the molecular structure. Key expected signals would include:

-

A singlet for the N-methyl group.

-

Aromatic signals corresponding to the protons on the naphthalene ring system and the mono-substituted chlorophenyl ring. The pattern for the 4-chlorophenyl group (two doublets, appearing as an AA'BB' system) would be a key differentiator from the more complex pattern of Sertraline's 3,4-dichlorophenyl group.

-

Aliphatic signals for the protons on the tetrahydronaphthalene ring.

-

-

¹³C-NMR: Carbon NMR provides confirmation of the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-Dechloro Sertraline (as the free base), the expected exact mass is approximately 271.11 g/mol .[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Analytical Chromatography (HPLC/GC)

Chromatographic purity is essential. As this compound is an impurity in Sertraline, the analytical methods are often designed to separate it from the main API and other related substances.

Workflow: HPLC Method Development for Impurity Profiling

Caption: Logical workflow for developing a validated HPLC method.

Protocol: Representative HPLC Method for Purity Determination

This protocol is a representative method adapted from published methods for Sertraline and its impurities.[12][13] It must be validated specifically for the quantification of 3-Dechloro Sertraline.

-

Chromatographic System: HPLC with UV detector.

-

Column: Chiral stationary phase, such as Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3), 250 mm x 4.6 mm, 3 µm.

-

Rationale: A chiral column is necessary to separate not only 3-Dechloro Sertraline from Sertraline but also to resolve the different stereoisomers of Sertraline which are also considered impurities.[12]

-

-

Mobile Phase: Acetonitrile, water, and diethylamine (DEA) in a ratio of approximately 75:25:0.1 (v/v/v).

-

Rationale: This reversed-phase mobile phase provides good retention and selectivity for these types of compounds. DEA is added as a basic modifier to improve peak shape for the amine analytes.[12]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Rationale: Temperature control is crucial for reproducible retention times and selectivity.

-

-

Detection: UV at 215 nm.

-

Rationale: This wavelength provides good sensitivity for the aromatic system present in the molecule.[12]

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of the reference standard in the mobile phase.

-

Prepare the Sertraline API sample to be tested at a known concentration in the mobile phase.

-

Perform serial dilutions to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

-

Pharmacological Considerations (Inferred)

Specific pharmacological data for 3-Dechloro Sertraline is not available in the public domain. However, based on its structural similarity to Sertraline, a potent and selective serotonin reuptake inhibitor, its primary mechanism of action is presumed to be the inhibition of the serotonin transporter (SERT).[2][14]

The key scientific question is how the removal of the 3-chloro substituent affects potency and selectivity.

-

Potency: It is plausible that the potency for SERT is altered compared to the parent drug. The dichlorophenyl moiety of Sertraline is crucial for its high-affinity binding. The removal of one chlorine atom would likely change the electronic and steric properties, potentially reducing its binding affinity.

-

Selectivity: Sertraline has very weak effects on norepinephrine and dopamine reuptake.[14] The selectivity profile of the 3-Dechloro analog would need to be experimentally determined to understand its potential off-target effects.

Without experimental binding assay data (e.g., Kᵢ values), any discussion of its pharmacological activity remains speculative.

Conclusion for the Research Professional

This compound is a critical reference material for any organization involved in the synthesis, formulation, or quality control of Sertraline. Its management requires a deep understanding of synthetic pathways that can lead to its formation and the application of highly specific analytical methods for its control. While detailed public data on its synthesis and pharmacology are sparse, established principles of organic chemistry and chromatographic science provide a robust framework for its synthesis, characterization, and quantification. The hypothetical protocols and workflows outlined in this guide are based on these principles and represent a scientifically sound approach for working with this important pharmaceutical impurity.

References

- Bondre, N., Pradhan, N., Telange, V., Dashpute, V., Pol, S., & Aher, S. (n.d.). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences.

- Anerao, A., et al. (2016).

- LGC Standards. (n.d.). This compound.

- Request PDF. (n.d.). Development of sertraline analogues as potential anti-ischemic stroke agents.

-

Sanchez, C., et al. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? International Journal of Neuropsychopharmacology. [Link]

- Alentris Research Pvt. Ltd. (n.d.). Sertraline 3-Deschloro Impurity.

-

D'Acquarica, I., et al. (2019). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- SynZeal. (n.d.). Sertraline 3-Deschloro Impurity.

- ResearchGate. (2016).

- BOC Sciences. (n.d.). CAS 79646-00-7 this compound.

- Apotex Inc. (2020). Product Monograph: APO-SERTRALINE.

- LGC Standards. (n.d.). This compound.

- Pharmaffiliates. (n.d.). rac-cis-3-Dechloro Sertraline Hydrochloride.

-

Wikipedia. (n.d.). Sertraline. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Ferrarini, A., Huidobro, Á., & Barbas, C. (2010).

-

Drugs.com. (n.d.). Sertraline Alternatives Compared. [Link]

- Trade Science Inc. (2007). RP-HPLC Method For The Determination Of Sertraline Hydrochloride In Bulk And In Pharmaceutical Dosage Forms.

-

PubChem. (n.d.). (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydron;chloride. [Link]

- Bairagi, S. H. (2020). A new stability indicating RP-HPLC method development and validation for the estimation of Sertraline in bulk and its dosage forms. World Journal of Pharmaceutical Research.

-

PubChem. (n.d.). (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

- Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development.

- Klivon. (n.d.). (1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. Sertraline 3-Deschloro Impurity | 79646-00-7 | SynZeal [synzeal.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | C17H19Cl2N | CID 13408710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alentris.org [alentris.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 10. datapdf.com [datapdf.com]

- 11. (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C17H18ClN | CID 76969206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. pdf.hres.ca [pdf.hres.ca]

An In-depth Technical Guide to 3-Dechloro Sertraline Hydrochloride (CAS No. 79646-00-7): A Key Process-Related Impurity of Sertraline

This technical guide provides a comprehensive overview of 3-Dechloro Sertraline Hydrochloride, a critical process-related impurity encountered during the synthesis of the widely prescribed antidepressant, Sertraline. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control, process optimization, and regulatory submission of Sertraline drug substance and product.

Introduction and Significance

This compound, chemically known as (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a structural analog of Sertraline lacking a chlorine atom at the 3-position of the phenyl ring. Its presence in the final drug substance is primarily attributed to the manufacturing process, classifying it as a process-related impurity.[1][2] Regulatory bodies require the stringent control and monitoring of such impurities to ensure the safety, efficacy, and quality of the final pharmaceutical product. Understanding the formation, characterization, and control of this specific impurity is therefore of paramount importance for any organization involved in the synthesis of Sertraline. Patents related to Sertraline synthesis often specify limits for dechlorinated impurities, typically below 0.1%, underscoring their regulatory significance.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of robust analytical methods and effective purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79646-00-7 | [3] |

| Molecular Formula | C₁₇H₁₉Cl₂N | [3][4] |

| Molecular Weight | 308.25 g/mol | [3][4] |

| IUPAC Name | (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | [4] |

| Synonyms | (1S-cis)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride, Sertraline Impurity A | |

| Appearance | White Solid | [3] |

| Melting Point | 115-157°C | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

Formation and Synthetic Pathway

The genesis of this compound is intrinsically linked to the synthetic route of Sertraline itself. It is not a degradation product but rather a byproduct formed from starting materials or intermediates lacking the full dichlorophenyl substitution.

The primary route of Sertraline synthesis involves the reductive amination of a tetralone intermediate. The formation of dechlorinated impurities, including 3-Dechloro Sertraline, typically occurs during the catalytic hydrogenation of the sertraline ketimine intermediate. This step, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C), can inadvertently promote dehalogenation, especially under harsh conditions such as elevated temperature or pressure.[5]

The logical pathway for the formation of this impurity suggests the presence of a monochloro-tetralone precursor in the initial reaction mixture. This precursor, 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, would then undergo the same synthetic steps as its dichloro counterpart, ultimately yielding 3-Dechloro Sertraline.

Below is a diagram illustrating the logical relationship between the main Sertraline synthesis pathway and the formation of the 3-Dechloro impurity.

Caption: Logical flow of Sertraline synthesis and the parallel pathway for 3-Dechloro impurity formation.

Analytical Characterization and Control

The detection and quantification of this compound require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the necessary selectivity and sensitivity to resolve this impurity from the active pharmaceutical ingredient (API) and other related substances.

Recommended Analytical Protocol: Reversed-Phase HPLC

This protocol is a synthesized methodology based on established and validated methods for Sertraline and its impurities.[6][7][8] It serves as a robust starting point for method development and validation in a quality control setting.

Objective: To separate and quantify this compound from Sertraline Hydrochloride and other potential impurities.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale / Notes |

| Column | ZORBAX RX C8 (250 mm x 4.6 mm, 5 µm) or equivalent | A C8 column provides excellent resolution for Sertraline and its related substances.[6] |

| Mobile Phase A | 50mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer with 0.1% Octane Sulfonic Acid Sodium Salt. Adjust pH to 2.5 with dilute Phosphoric Acid. | The acidic pH ensures the analytes are in their protonated form, leading to better peak shape. The ion-pairing agent (octane sulfonic acid) improves retention and resolution. |

| Mobile Phase B | Methanol | A common and effective organic modifier for this class of compounds. |

| Gradient | Isocratic: Mobile Phase A : Mobile Phase B (43:57, v/v) | An isocratic elution is often sufficient for resolving known impurities and provides a simpler, more robust method.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 215 nm | Provides good sensitivity for both Sertraline and its impurities.[6] |

| Injection Volume | 10 µL | Can be optimized based on sample concentration and instrument sensitivity. |

Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., Methanol or Mobile Phase) to a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the Sertraline HCl drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

-

Spiked Sample: Prepare a sample of the Sertraline HCl drug substance spiked with a known amount of the this compound reference standard to confirm peak identification and resolution.

System Suitability:

-

Resolution: The resolution between the Sertraline peak and the 3-Dechloro Sertraline peak should be greater than 2.0.[6]

-

Tailing Factor: The tailing factor for the Sertraline and impurity peaks should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard should be less than 2.0%.

Method Validation (Self-Validating System)

The described protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation should encompass:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradants, and placebo components. This is confirmed by the resolution in spiked samples.

-

Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., from the reporting threshold to 150% of the specification limit).

-

Accuracy: Determined by the recovery of a known amount of the impurity spiked into the sample matrix.

-

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. For related substances, the LOQ is often around 0.05% of the nominal sample concentration.[6]

The workflow for analytical method validation provides a self-validating system, ensuring the trustworthiness of the results.

Caption: Workflow for the validation of the analytical method for 3-Dechloro Sertraline HCl.

Toxicological Considerations and Regulatory Context

While specific toxicological studies on this compound are not extensively published in public literature, the general principle for pharmaceutical impurities is to control them at the lowest feasible levels. The lack of one of the two chlorine atoms on the phenyl ring could potentially alter the metabolic profile and the interaction with biological targets, including the serotonin transporter (SERT). However, without specific data, it is treated as a potentially harmful substance that must be controlled.

The regulatory expectation, as evidenced by patent literature, is to limit the presence of dechlorinated impurities.[1] Therefore, the primary strategy is not to conduct extensive toxicological studies on the impurity itself, but to develop a robust manufacturing process that minimizes its formation to levels that are considered safe (e.g., below the ICH qualification threshold).

Conclusion

This compound (CAS No. 79646-00-7) is a well-identified, process-related impurity in the synthesis of Sertraline. Its formation is mechanistically understood to arise from dehalogenation during catalytic hydrogenation or from monochlorinated starting materials. Its control is a regulatory expectation. The analytical methodologies, primarily reversed-phase HPLC, are well-established for the separation and quantification of this impurity from the Sertraline API. By implementing a robust, validated analytical method as outlined in this guide, pharmaceutical manufacturers can ensure the quality, safety, and regulatory compliance of their Sertraline products.

References

- Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 135-141.

- Jain, D., et al. (2011). Stability-Indicating RP-HPLC Method Validation of Sertraline Hydrochloride and its Related Substances in Tablets. Journal of Pharmaceutical Research, 10(4), 179-183.

-

Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Journal of Chromatographic Sciences. Retrieved from [Link]

- Apotex Pharmachem Inc. (2008). Processes for preparing sertraline. U.S. Patent US20080114188A1.

-

ResearchGate. (2010). Determination and related substance test of sertraline hydrochloride by RP-HPLC with chiral mobile phase additive. Chinese Journal of New Drugs. Retrieved from [Link]

- Ferrarini, A., et al. (2010). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 122-9.

-

NIH National Library of Medicine. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

- Apotex Pharmachem Inc. (2006). Processes for preparing sertraline. WIPO Patent WO2006091732A1.

- Reddy, M. S., et al. (2007). Highly Steroselective Synthesis of Sertraline. U.S. Patent US20070260090A1.

-

Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 2. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C17H19Cl2N | CID 13408710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. jopcr.com [jopcr.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of 3-Dechloro Sertraline Hydrochloride: A Theoretical and Experimental Guide

Abstract: This technical guide provides a comprehensive, albeit theoretical, pharmacological profile of 3-Dechloro Sertraline Hydrochloride, a lesser-known analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. Given the scarcity of direct research on this compound, this document synthesizes information from the extensive literature on sertraline and its metabolites to project a plausible profile for this compound.[1][2] It further outlines the essential experimental protocols required to empirically validate this theoretical profile, serving as a roadmap for researchers and drug development professionals. This guide is structured to provide not just a list of potential properties and experimental steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding for the target audience.

Introduction: The Rationale for Investigating Sertraline Analogs

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent and selective serotonin reuptake inhibitor (SSRI) extensively used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[3][4] Its mechanism of action is primarily linked to its high affinity for the serotonin transporter (SERT), leading to an inhibition of serotonin reuptake into the presynaptic neuron.[5][6] This increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

The pharmacological profile of sertraline is well-characterized, but the exploration of its analogs, such as this compound, is driven by the continuous search for agents with improved efficacy, tolerability, and pharmacokinetic properties. The 3,4-dichloro substitution on the phenyl ring of sertraline is crucial for its high binding affinity to SERT.[7] The removal of the chlorine atom at the 3-position would likely alter the electronic and steric properties of the molecule, potentially impacting its interaction with SERT and other off-target receptors. This guide will explore the hypothetical consequences of this structural modification.

Chemical Structure and Proposed Synthesis

Chemical Structures

The key structural difference between sertraline and 3-Dechloro Sertraline is the absence of a chlorine atom at the 3-position of the phenyl ring.

-

Sertraline Hydrochloride: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.[8]

-

This compound: (1S,4S)-4-(4-chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride.[2]

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely follow a similar pathway to that of sertraline, with modifications to the starting materials.[9][10][11][12][13]

A potential synthetic route could involve:

-

Alkylation: Reaction of monochlorobenzene with α-naphthol.

-

Amination: Reaction with methylamine.

-

Hydrogenation: Catalytic hydrogenation, for example, using Pd/C.[10]

-

Resolution: Separation of the desired (1S,4S) enantiomer using a chiral resolving agent like D-(-) mandelic acid.

-

Salt Formation: Conversion to the hydrochloride salt.

Projected Pharmacological Profile

Mechanism of Action: A Shift in Selectivity?

The primary mechanism of action of 3-Dechloro Sertraline is hypothesized to remain the inhibition of the serotonin transporter (SERT).[14] However, the removal of the 3-chloro group is anticipated to reduce the binding affinity for SERT compared to sertraline. The chlorine atoms on the phenyl ring of sertraline are known to contribute to its high affinity and selectivity.[7][15] Specifically, the meta-chlorine of sertraline engages with Ser439 in the binding pocket of SERT.[7] The absence of this interaction in 3-Dechloro Sertraline would likely result in a lower binding affinity.

This structural change could also alter the selectivity profile. Sertraline has very weak effects on norepinephrine and dopamine reuptake.[6] It is plausible that 3-Dechloro Sertraline might exhibit a different selectivity ratio for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Caption: Proposed signaling pathway of 3-Dechloro Sertraline as an SSRI.

Pharmacodynamics: Receptor Binding Profile

The following table presents a comparison of the known in vitro binding affinities of sertraline and its major metabolite, desmethylsertraline, with projected values for 3-Dechloro Sertraline.

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Source |

| Sertraline | 0.4 - 2.6 | >1000 | >1000 | [3][5] |

| Desmethylsertraline | ~50-fold weaker than sertraline | - | - | [3] |

| 3-Dechloro Sertraline (Projected) | 5 - 20 | >1000 | >1000 | - |

Ki values represent the inhibition constant; a lower value indicates higher binding affinity.

The projected lower affinity of 3-Dechloro Sertraline for SERT is based on the removal of a key interacting chlorine atom. However, it is still expected to be a potent and selective inhibitor.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of 3-Dechloro Sertraline is anticipated to differ from sertraline, primarily due to altered lipophilicity and metabolism.

-

Absorption: Sertraline is slowly absorbed after oral administration, with peak plasma concentrations reached in 4.5 to 8.4 hours.[6] The removal of a chlorine atom may slightly decrease its lipophilicity, which could modestly affect its absorption rate and extent.

-

Distribution: Sertraline is highly protein-bound (~98%) and has a large volume of distribution.[3][16] Similar high protein binding is expected for 3-Dechloro Sertraline.

-

Metabolism: Sertraline is extensively metabolized in the liver, primarily by N-demethylation to desmethylsertraline, a process mediated by several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, and others.[3][17][18] The aromatic ring of sertraline also undergoes hydroxylation. The absence of the 3-chloro group could alter the metabolic pathway, potentially favoring different hydroxylation patterns or affecting the rate of N-demethylation. This could lead to a different half-life and metabolite profile compared to sertraline. The half-life of sertraline is approximately 26 hours, while its main metabolite, desmethylsertraline, has a much longer half-life of 62-104 hours.[3][19]

-

Excretion: Sertraline and its metabolites are excreted in both urine and feces.[3] A similar excretion pattern is expected for 3-Dechloro Sertraline.

Toxicological Profile

The toxicological profile of 3-Dechloro Sertraline is expected to be broadly similar to that of sertraline, with the most common side effects related to increased serotonergic activity. However, altered metabolism could lead to the formation of unique metabolites with different toxicological properties. Sertraline itself has been associated with mitochondrial dysfunction at high concentrations, and it is more toxic than its metabolites.[20] Any alteration in the rate of metabolism of 3-Dechloro Sertraline could therefore influence its toxicity profile. Postmortem toxicology of sertraline indicates accumulation in tissues, particularly the liver and lungs.[16][21]

Essential Experimental Protocols for Profile Validation

The following section details the key experimental workflows necessary to empirically determine the pharmacological profile of this compound.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are fundamental for determining the binding affinity of a compound to its molecular target.[22][23][24][25][26]

Caption: Experimental workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Culture cells expressing the human serotonin transporter (hSERT).

-

Harvest and homogenize the cells in a suitable buffer.

-

Centrifuge to pellet the cell membranes.

-

Resuspend the membranes in assay buffer and determine the protein concentration.[22]

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer for total binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) for non-specific binding, and serial dilutions of this compound.[22]

-

-

Reaction:

-

Add a radioligand (e.g., [3H]citalopram) at a concentration near its Kd value.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature for a sufficient time to reach equilibrium.[22]

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[23]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of 3-Dechloro Sertraline to determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[22]

-

In Vitro Transporter Uptake Assays for Functional Activity

These assays measure the functional ability of a compound to inhibit the transport of a substrate into cells.[27][28][29][30][31]

-

Cell Culture:

-

Use cells overexpressing the transporter of interest (e.g., hSERT).

-

-

Assay Procedure:

-

Incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled substrate for the transporter (e.g., [3H]serotonin).

-

Incubate for a short period at 37°C (for active transport) and 4°C (as a control for passive diffusion).[28]

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis:

-

Calculate the rate of specific uptake by subtracting the uptake at 4°C from the uptake at 37°C.

-

Determine the IC50 value for the inhibition of uptake by 3-Dechloro Sertraline.

-

In Vivo Microdialysis for Neurotransmitter Levels

Microdialysis is an in vivo technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[32][33][34][35][36]

Caption: Experimental workflow for in vivo microdialysis.

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat).

-

Using a stereotaxic frame, implant a microdialysis probe into the brain region of interest (e.g., the striatum or hippocampus).

-

-

Experiment:

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples.

-

Administer this compound.

-

Continue to collect dialysate samples at regular intervals.

-

-

Analysis:

-

Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Express the results as a percentage of the baseline concentration.

-

Conclusion

While direct experimental data on this compound is not currently available in the public domain, this guide provides a robust, scientifically-grounded framework for its potential pharmacological profile. Based on the well-established structure-activity relationships of sertraline and other SSRIs, it is hypothesized that 3-Dechloro Sertraline will act as a selective serotonin reuptake inhibitor, albeit with a potentially lower affinity for SERT than its parent compound. The outlined experimental protocols provide a clear path for the empirical validation of this theoretical profile, from determining its molecular interactions to assessing its in vivo effects on neurotransmitter levels. This comprehensive approach is essential for any further investigation into the therapeutic potential of this and other novel sertraline analogs.

References

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. Available at: [Link]

-

Full article: Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions - Taylor & Francis. Available at: [Link]

-

In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. Available at: [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. Available at: [Link]

-

Overview of Brain Microdialysis - PMC - PubMed Central - NIH. Available at: [Link]

-

Microdialysis services at Charles River - YouTube. Available at: [Link]

-

Cryopreserved Hepatocyte Uptake Transporter Assay. Available at: [Link]

-

Toxicology Section – 2008. Available at: [Link]

-

Studying the right transporter at the right time: an in vitro strategy for assessing drug - Evotec. Available at: [Link]

-

Transporter assays as useful in vitro tools in drug discovery and development - PubMed. Available at: [Link]

-

SERTRALINE. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Analysis of Sertraline in Postmortem Fluids and Tissues in 11 Aviation Accident Victims* | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

-

Distribution of Sertraline in Postmortem Cases. Available at: [Link]

-

Mitochondrial Dysfunction Induced by Sertraline, an Antidepressant Agent - PubMed Central. Available at: [Link]

-

Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PubMed Central. Available at: [Link]

-

The pharmacokinetics of sertraline in overdose and the effect of activated charcoal - NIH. Available at: [Link]

-

A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - NIH. Available at: [Link]

-

Development of sertraline analogues as potential anti-ischemic stroke agents | Request PDF. Available at: [Link]

-

Sertraline - Wikipedia. Available at: [Link]

-

ZOLOFT - accessdata.fda.gov. Available at: [Link]

-

Improved synthesis of sertraline hydrochloride - ResearchGate. Available at: [Link]

-

Synthesis, characterization and identification of sertraline hydrochloride related impurities. Available at: [Link]

-

Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities - Hilaris Publisher. Available at: [Link]

-

The new antidepressants - mechanisms of action - Australian Prescriber. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

-

Clinical pharmacokinetics of sertraline - PubMed. Available at: [Link]

-

Biotransformation study of antidepressant sertraline and its removal during biological wastewater treatment | Request PDF - ResearchGate. Available at: [Link]

-

Sertraline Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

- US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents.

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Available at: [Link]

-

Radioligand binding methods: practical guide and tips - PubMed. Available at: [Link]

-

Radioligand binding methods: practical guide and tips. Available at: [Link]

-

This compound | C17H19Cl2N | CID 13408710 - PubChem. Available at: [Link]

-

Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central. Available at: [Link]

-

Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. Available at: [Link]

-

Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem. Available at: [Link]

Sources

- 1. This compound | C17H19Cl2N | CID 13408710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wjpsonline.com [wjpsonline.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The new antidepressants - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 15. eurochlor.org [eurochlor.org]

- 16. academic.oup.com [academic.oup.com]

- 17. The pharmacokinetics of sertraline in overdose and the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. Mitochondrial Dysfunction Induced by Sertraline, an Antidepressant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aafs.org [aafs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. biophysics-reports.org [biophysics-reports.org]

- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scite.ai [scite.ai]

- 27. tandfonline.com [tandfonline.com]

- 28. veritastk.co.jp [veritastk.co.jp]

- 29. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. evotec.com [evotec.com]

- 31. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. youtube.com [youtube.com]

The Dichotomous Pharmacology of Desmethylsertraline: A Technical Guide to the Primary Active Metabolite of Sertraline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism following administration.[1] The primary and only active metabolite formed is desmethylsertraline, also known as norsertraline.[2][3] While often considered a less potent version of its parent compound, a deeper analysis reveals a more complex and nuanced pharmacological profile for desmethylsertraline. This guide provides an in-depth exploration of the mechanism of action of desmethylsertraline, offering a technical resource for researchers and professionals in the field of neuropharmacology and drug development. Understanding the distinct properties of this major metabolite is crucial for a comprehensive grasp of sertraline's overall therapeutic and adverse effect profile.

The Metabolic Genesis of Desmethylsertraline

Sertraline is metabolized in the liver primarily through N-demethylation to form desmethylsertraline.[4] This biotransformation is predominantly carried out by the cytochrome P450 enzyme CYP2B6, with minor contributions from other CYP isoforms such as CYP2C19, CYP3A4, and CYP2D6.[1][2] It is important to note that the plasma concentrations of desmethylsertraline often exceed those of the parent drug, sertraline, at steady state.[5] This is due to its longer elimination half-life of 62-104 hours compared to sertraline's 26 hours.[4]

Core Mechanism of Action: A Shift in Monoamine Transporter Selectivity

The principal pharmacological action of desmethylsertraline, like its parent compound, is the inhibition of monoamine reuptake. However, the selectivity profile of desmethylsertraline for the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters reveals a significant departure from that of sertraline.

While sertraline is a potent and selective serotonin reuptake inhibitor, desmethylsertraline exhibits a more balanced, albeit less potent, inhibition of all three monoamine transporters.[6] This effectively transforms its pharmacological classification from an SSRI to a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6][7]

| Compound | 5-HT Transporter (SERT) Ki (nM) | NE Transporter (NET) Ki (nM) | DA Transporter (DAT) Ki (nM) |

| Sertraline | 3 | - | - |

| Desmethylsertraline | 76 | 420 | 440 |

| Table 1: Comparative in vitro binding affinities (Ki) of sertraline and desmethylsertraline for monoamine transporters.[6] |

This broader spectrum of activity, although weaker at the serotonin transporter, suggests that desmethylsertraline may contribute to the overall clinical effects of sertraline in a manner distinct from simple serotonin reuptake inhibition. The clinical significance of this SNDRI profile is a subject of ongoing research, with some hypotheses suggesting it could play a role in the broader therapeutic applications of sertraline.

Experimental Protocols for Characterizing Monoamine Reuptake Inhibition

To elucidate the mechanism of action of compounds like desmethylsertraline, a standard experimental workflow involves in vitro neurotransmitter uptake assays using synaptosomal preparations.

Step-by-Step Methodology: Synaptosomal Monoamine Uptake Assay

-

Preparation of Synaptosomes:

-

Homogenize brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin, or cortex for norepinephrine) in a buffered sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (desmethylsertraline) or a reference standard.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

-

Incubate the mixture at 37°C for a short period (typically 5-15 minutes) to allow for active transport.

-

Terminate the uptake by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity trapped within the synaptosomes (on the filters) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor or at 0°C).

-

Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

While the acute effect is an increase in synaptic monoamines, chronic administration of sertraline (and therefore sustained exposure to desmethylsertraline) is associated with adaptive changes in the nervous system. These include the downregulation and desensitization of certain serotonin receptors (e.g., 5-HT1A autoreceptors) and beta-adrenergic receptors. [8]These neuroadaptive changes are thought to be integral to the therapeutic effects of SSRIs and related antidepressants.

Conclusion

Desmethylsertraline is more than just a less potent metabolite of sertraline. Its distinct pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor sets it apart from its parent compound. The prolonged half-life and substantial plasma concentrations of desmethylsertraline suggest that its contribution to the overall clinical effects of sertraline may be underestimated. For researchers and drug development professionals, a thorough understanding of the mechanism of action of desmethylsertraline is essential for a complete picture of sertraline's pharmacology and for the rational design of novel antidepressants with tailored selectivity profiles. Future research should continue to explore the clinical implications of this unique metabolic profile.

References

- Wikipedia. Sertraline. [URL: https://en.wikipedia.org/wiki/Sertraline]

- ClinPGx. Sertraline Pathway, Pharmacokinetics. [URL: https://www.pharmgkb.

- PubMed Central. PharmGKB summary: sertraline pathway, pharmacokinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5434015/]

- PubMed. Clinical pharmacokinetics of sertraline. [URL: https://pubmed.ncbi.nlm.nih.gov/9794024/]

- Dr.Oracle. Is sertraline (Zoloft) metabolized by the liver?. [URL: https://droracle.com/is-sertraline-zoloft-metabolized-by-the-liver/]

- Wikipedia. Desmethylsertraline. [URL: https://en.wikipedia.org/wiki/Desmethylsertraline]

- MedChemExpress. (1S,4S)-N-Desmethyl Sertraline hydrochloride. [URL: https://www.medchemexpress.com/n-desmethyl-sertraline-hydrochloride.html]

- Grokipedia. Desmethylsertraline. [URL: https://www.grokipedia.com/Desmethylsertraline]

- Grokipedia. Desmethylsertraline. [URL: https://www.grokipedia.com/Desmethylsertraline]

- PubMed. Pharmacology of sertraline: a review. [URL: https://pubmed.ncbi.nlm.nih.gov/3045112/]

Sources

- 1. droracle.ai [droracle.ai]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sertraline - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desmethylsertraline - Wikipedia [en.wikipedia.org]

- 7. Desmethylsertraline [medbox.iiab.me]

- 8. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Deep-Dive-into-the-Discovery-and-History-of-Sertraline-Impurities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a cornerstone selective serotonin reuptake inhibitor (SSRI), has a rich history not only in its therapeutic discovery but also in the analytical journey to ensure its purity and safety. This guide provides a comprehensive exploration of the discovery and history of sertraline impurities. We delve into the origins of sertraline's synthesis, the logical classification of its impurities, and the evolution of analytical technologies that have enabled their detection and control. By examining the causality behind the formation of key process-related and degradation impurities, this paper offers field-proven insights into impurity profiling. It further details authoritative pharmacopeial standards and presents a practical, step-by-step analytical protocol, grounding the discussion in real-world application. This guide is designed to serve as an essential resource for professionals in pharmaceutical development, quality control, and regulatory affairs, providing the technical accuracy and expert perspective necessary to navigate the complexities of impurity management.

The Genesis of Sertraline: A Foundation for Impurity Profiling

The story of sertraline begins in the 1970s at Pfizer, where chemists were initially investigating derivatives of tametraline, a norepinephrine and dopamine reuptake inhibitor.[1] This research led Pfizer scientists Willard Welch and Kenneth Koe to synthesize and test novel compounds for serotonin reuptake inhibition.[1] Through meticulous stereoisomer preparation and in vivo testing, the (+)-cis-isomer was identified as the most potent and selective candidate, which would eventually become known as sertraline.[1]

Following its discovery, sertraline underwent rigorous development and was approved by the U.S. Food and Drug Administration (FDA) in 1991.[2][3] The synthetic route chosen for commercial-scale production, while elegant, involves multiple steps and chiral centers, inherently creating a landscape where impurities can form. Understanding this synthetic pathway is the first pillar of effective impurity profiling, as it allows scientists to predict and identify potential process-related impurities, including starting materials, intermediates, and by-products.[4][5]

Classification and Causality: Understanding the Origin of Sertraline Impurities

Sertraline impurities are not a monolithic group; they arise from distinct sources and through different chemical mechanisms. A logical classification is essential for a systematic approach to their identification and control.

-

Process-Related Impurities: These are substances that are introduced or created during the synthesis of the drug substance.

-

Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors into the final product. For sertraline, a key intermediate is the corresponding tetralone, often referred to as Sertralone or Sertraline EP Impurity F.[6][7]

-

By-products: These are formed from side reactions occurring during the main synthesis. Their formation is often sensitive to reaction conditions such as temperature, pressure, and catalyst choice.

-

Reagents and Solvents: While often removed during purification, residual amounts can persist.

-

-

Stereoisomeric Impurities: Sertraline has two chiral centers, leading to four possible stereoisomers. Only the (1S,4S) configuration is therapeutically active.[8] The other three—the (1R,4R) enantiomer (Impurity G) and the trans-diastereomers (1S,4R and 1R,4S, collectively Impurity A)—are considered impurities and must be strictly controlled.[8][9] Their presence is typically a result of incomplete stereoselectivity in the synthetic steps.[4]

-

Degradation Products: These impurities form during storage or handling of the drug substance or product due to exposure to light, heat, humidity, or oxidative conditions.[10] Studies have shown that sertraline is susceptible to oxidative and photolytic degradation, leading to the formation of several unique degradants.[10]

-

Potential Genotoxic Impurities (PGIs): A more recent area of focus involves the identification of impurities that have the potential to be mutagenic. For sertraline, this includes the potential for N-nitroso-sertraline formation, a concern for many secondary amine-containing drugs.[11]

dot graph "Sertraline_Impurity_Classification" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Main Node Sertraline [pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Sertraline API"];

// Categories Process [pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Process-Related"]; Stereoisomers [pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124", label="Stereoisomeric"]; Degradation [pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", label="Degradation"]; PGIs [pos="0,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF", label="Potential Genotoxic"];

// Sub-categories Intermediates [pos="-4.5,0!", label="Intermediates\n(e.g., Sertralone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproducts [pos="-1.5,0!", label="By-products", fillcolor="#F1F3F4", fontcolor="#202124"]; Enantiomer [pos="-1.5,-1.5!", label="Enantiomer (1R,4R)\nImpurity G", fillcolor="#F1F3F4", fontcolor="#202124"]; Diastereomers [pos="1.5,-1.5!", label="Diastereomers (trans)\nImpurity A", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative [pos="1.5,0!", label="Oxidative DPs", fillcolor="#F1F3F4", fontcolor="#202124"]; Photolytic [pos="4.5,0!", label="Photolytic DPs", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosamine [pos="0,-3.5!", label="N-Nitroso-Sertraline", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Sertraline -- Process; Sertraline -- Stereoisomers; Sertraline -- Degradation; Sertraline -- PGIs; Process -- Intermediates; Process -- Byproducts; Stereoisomers -- Enantiomer; Stereoisomers -- Diastereomers; Degradation -- Oxidative; Degradation -- Photolytic; PGIs -- Nitrosamine; } enddot Caption: Logical classification of sertraline impurities by origin.

The Evolution of Analytical Detection and Control

The history of sertraline impurity analysis mirrors the advancement of analytical chemistry itself.

-

Early Development (Pre-1990s): Initial analysis likely relied on Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). While effective for their time, these methods often lacked the resolution and sensitivity to detect trace-level impurities or to adequately separate all stereoisomers. Pharmacopoeial methods in the USP and EP initially listed GC for the analysis of organic impurities.[12][13]

-

The HPLC Revolution (1990s-2000s): The advent of High-Performance Liquid Chromatography (HPLC) was a paradigm shift. Reversed-phase HPLC methods became the gold standard for purity testing, offering superior resolution and quantification. During this period, specific methods were developed to separate sertraline from its known related compounds.[12] However, chiral separations often required separate, dedicated methods using specialized chiral stationary phases (CSPs).

-

Modern Era (2010s-Present): The development of Ultra-High-Performance Liquid Chromatography (UPLC) and advanced CSPs has enabled remarkable efficiency. Modern methods can now often separate the active ingredient, its stereoisomers, and process-related impurities in a single chromatographic run, significantly reducing analysis time.[8] Furthermore, the coupling of LC with Mass Spectrometry (LC-MS), particularly high-resolution MS (HRMS) like Q-TOF, has become indispensable for the structural elucidation of unknown degradation products and trace-level impurities.[10][14]

dot graph "Analytical_Evolution" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC_GC [label="TLC / GC\n(Early Development)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC\n(Separate Achiral/Chiral)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; UPLC_CSP [label="UPLC & Advanced CSPs\n(Single-Run Analysis)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS / HRMS\n(Structure Elucidation)"];

TLC_GC -> HPLC [label=" Increased\n Resolution "]; HPLC -> UPLC_CSP [label=" Efficiency &\n Consolidation "]; UPLC_CSP -> LC_MS [label=" Enhanced\n Identification "]; } enddot Caption: Evolution of analytical techniques for sertraline impurity profiling.

Regulatory Landscape and Pharmacopeial Standards

The control of impurities is not merely a scientific exercise but a strict regulatory requirement. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Sertraline Hydrochloride that set the standards for quality.[12][15] These monographs list specified identified impurities, unspecified impurities, and total impurity limits.

| Impurity Name (EP Designation) | Type | Typical Pharmacopeial Limit (as % of API) |

| Impurity A (trans-isomers) | Stereoisomeric | NMT 0.3% |

| Impurity C (Desmethyl) | Process-Related | NMT 0.3% |

| Impurity F (Sertralone) | Intermediate | NMT 0.2% |

| Impurity G (Enantiomer) | Stereoisomeric | NMT 0.5% |

| Unspecified Impurities | Any | NMT 0.10% |

| Total Impurities | All | NMT 1.0% |